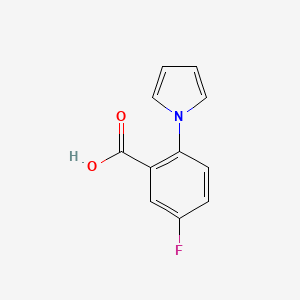

5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid

CAS No.: 1016835-48-5

Cat. No.: VC2474589

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016835-48-5 |

|---|---|

| Molecular Formula | C11H8FNO2 |

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | 5-fluoro-2-pyrrol-1-ylbenzoic acid |

| Standard InChI | InChI=1S/C11H8FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) |

| Standard InChI Key | HMXCFCLVCRICIU-UHFFFAOYSA-N |

| SMILES | C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)O |

| Canonical SMILES | C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)O |

Introduction

Chemical Identity and Structure

Molecular Identification

5-Fluoro-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 1016835-48-5) is a fluorinated benzoic acid derivative with a molecular formula of C₁₁H₈FNO₂ and a molecular weight of 205.18 g/mol . The compound features a benzoic acid core with a fluorine atom at the 5-position and a pyrrole heterocycle attached at the 2-position. This structural arrangement creates a unique electronic distribution that influences its chemical and biological properties.

Structural Characteristics

The molecule possesses several key structural elements that define its chemical behavior:

-

A carboxylic acid group that provides acidity and hydrogen-bonding capability

-

A pyrrole heterocycle that introduces nitrogen-containing aromatic properties

-

A strategically positioned fluorine atom that enhances metabolic stability and modifies electronic distribution

The structural representation reveals a relatively planar molecule with the pyrrole ring positioned nearly perpendicular to the benzoic acid plane due to steric considerations. This three-dimensional arrangement is critical for understanding its potential binding interactions with biological targets.

Identification Parameters

The compound can be precisely identified using multiple chemical identifiers as outlined in Table 1:

Table 1: Key Identification Parameters of 5-Fluoro-2-(1H-pyrrol-1-yl)benzoic acid

| Parameter | Value |

|---|---|

| CAS Number | 1016835-48-5 |

| Molecular Formula | C₁₁H₈FNO₂ |

| Molecular Weight | 205.18 g/mol |

| InChI | InChI=1S/C11H8FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) |

| InChIKey | HMXCFCLVCRICIU-UHFFFAOYSA-N |

| SMILES | C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)O |

The compound is also known by alternate names including "5-fluoro-2-pyrrol-1-ylbenzoic acid" in chemical databases and commercial catalogs .

Physicochemical Properties

Chemical Properties

The compound exhibits several important chemical properties:

-

Acidity: The carboxylic acid moiety confers acidity with an estimated pKa in the range of 4.2-4.5, typical for substituted benzoic acids. The presence of the electron-withdrawing fluorine atom likely increases this acidity slightly compared to non-fluorinated analogs.

-

Hydrogen Bonding: The molecule contains one hydrogen bond donor (the carboxylic acid OH) and three hydrogen bond acceptors (the carboxyl oxygens and the fluorine atom) , enabling multiple interaction points for intermolecular associations.

-

Structural Flexibility: With two rotatable bonds , the molecule possesses limited conformational flexibility, primarily around the carboxylic acid group and the bond connecting the pyrrole ring to the benzoic acid core.

-

Electron Distribution: The fluorine substituent creates an electron-deficient region on the aromatic ring, while the pyrrole introduces electron-rich character, resulting in an interesting electronic polarization across the molecule.

Computed Properties

Computational analysis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid reveals several important molecular parameters as summarized in Table 2:

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3-AA | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 205.05390666 Da |

| Topological Polar Surface Area | ~63 Ų (estimated) |

These properties suggest that the compound may exhibit reasonable membrane permeability and oral bioavailability, characteristics important for potential pharmaceutical applications .

Synthesis Methods

Arylation of Pyrrole

The most direct approach likely involves the nucleophilic or transition metal-catalyzed coupling between a suitably substituted 5-fluorobenzoic acid derivative (bearing a leaving group at the 2-position) and pyrrole. This reaction typically requires:

-

A pre-functionalized 5-fluorobenzoic acid with a good leaving group (halide, triflate)

-

Base-promoted or metal-catalyzed (copper or palladium) conditions

-

Protection of the carboxylic acid group during the reaction, followed by deprotection

Fluorination of 2-(1H-Pyrrol-1-yl)benzoic Acid

An alternative approach could involve the selective fluorination of pre-formed 2-(1H-pyrrol-1-yl)benzoic acid using:

-

Electrophilic fluorinating agents (e.g., Selectfluor, N-fluorobenzenesulfonimide)

-

Directed metalation followed by electrophilic fluorination

-

Photocatalytic or transition metal-catalyzed C-H fluorination

Related Synthetic Methodologies

Research on related compounds provides valuable insights into potential synthetic routes. For instance, the synthesis of fluorinated pyrrole derivatives has been accomplished through a two-step sequence involving:

-

Conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes under solvent-free conditions

-

Subsequent base-induced elimination of nitrous acid to form fluorinated vinylpyrroles

This methodology demonstrates the feasibility of creating carbon-pyrrole bonds in the presence of fluorine substituents, which is relevant to the synthesis of the target compound.

Spectroscopic Characterization

NMR Spectroscopy

The spectroscopic profile of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid would display characteristic features in NMR analysis:

¹H NMR Spectroscopy

The proton NMR spectrum would likely show:

-

Pyrrole ring protons appearing as two sets of signals: H2/H5 (δ 6.2-6.4 ppm) and H3/H4 (δ 6.7-6.9 ppm)

-

Aromatic protons of the benzoic acid moiety displaying a complex coupling pattern due to H-F coupling

-

The carboxylic acid proton appearing as a broad singlet at approximately δ 12-13 ppm

¹³C NMR Spectroscopy

The carbon NMR spectrum would display:

-

The carboxyl carbon signal at approximately δ 165-170 ppm

-

Aromatic carbons showing characteristic splitting patterns due to C-F coupling

-

Pyrrole carbon signals in the range of δ 109-122 ppm

¹⁹F NMR Spectroscopy

The fluorine NMR would show a single resonance signal, likely appearing as a complex multiplet due to coupling with neighboring protons, at approximately δ -110 to -120 ppm relative to CFCl₃.

Infrared Spectroscopy

The IR spectrum would exhibit characteristic bands including:

-

O-H stretching of the carboxylic acid group (broad, 2800-3200 cm⁻¹)

-

C=O stretching of the carboxylic acid (strong, ~1700 cm⁻¹)

-

Aromatic C=C stretching (1450-1600 cm⁻¹)

-

C-F stretching (1000-1400 cm⁻¹)

-

Pyrrole ring vibrations (1400-1500 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would reveal:

-

Molecular ion peak [M]⁺ at m/z 205

-

Characteristic fragmentation patterns including loss of CO₂ [M-44]⁺ and other diagnostic fragments

Biological Activity and Applications

Antimicrobial Properties

Fluorinated heterocyclic compounds often exhibit antimicrobial activity. Related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values in the low micromolar range. The unique combination of a pyrrole ring and fluorine substituent may contribute to membrane penetration and target binding.

Enzyme Inhibition

The carboxylic acid moiety combined with the hydrophobic aromatic system and electronegative fluorine atom creates a pharmacophore capable of binding to various enzyme active sites. Similar compounds have demonstrated inhibitory activity against:

-

Bacterial DNA gyrase

-

Various proteases

-

Cyclooxygenase enzymes

Applications in Drug Discovery

The compound represents a valuable building block for medicinal chemistry applications:

-

Pharmacokinetic Enhancement: The fluorine substituent typically improves metabolic stability by preventing oxidative degradation at the fluorinated position .

-

Structure-Activity Relationship Studies: The compound provides an important data point in understanding how fluorine substitution affects biological activity compared to non-fluorinated analogs.

-

Lead Compound Development: As a structurally unique entity, it may serve as a starting point for developing novel therapeutic agents targeting specific diseases.

Material Science Applications

Beyond biological applications, the compound may find use in materials science:

-

Conductive Polymers: Similar pyrrolyl benzoic acid derivatives have been used to develop conductive polymers with unique electrochemical properties .

-

Fluorescent Probes: The conjugated π-system modified by fluorine substitution could exhibit interesting photophysical properties applicable in sensing and imaging.

| Hazard Statement | GHS Code | Classification |

|---|---|---|

| Harmful if swallowed | H302 | Acute toxicity, oral |

| Causes skin irritation | H315 | Skin corrosion/irritation |

| Causes serious eye irritation | H319 | Serious eye damage/eye irritation |

| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure |

These classifications are based on data for similar fluorinated heterocyclic compounds and should be considered tentative until specific testing on this compound is performed.

Comparative Analysis with Structural Isomers

Structural Variations

Several positional isomers of fluorinated pyrrolyl benzoic acids are documented in the literature, each with unique structural arrangements that influence their properties and potential applications.

Table 4: Comparison of Fluorinated Pyrrolyl Benzoic Acid Isomers

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | CAS Number |

|---|---|---|---|---|

| 5-Fluoro-2-(1H-pyrrol-1-yl)benzoic acid | C₁₁H₈FNO₂ | 205.18 | F at 5-position, pyrrole at 2-position | 1016835-48-5 |

| 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid | C₁₁H₈FNO₂ | 205.18 | F at 3-position, pyrrole at 4-position | 1258649-91-0 |

| 3-Fluoro-5-(1H-pyrrol-1-yl)benzoic acid | C₁₁H₈FNO₂ | 205.19 | F at 3-position, pyrrole at 5-position | 1820716-53-7 |

| 4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid | C₁₁H₈FNO₂ | 205.19 | F at 4-position, pyrrole at 3-position | - |

Structure-Property Relationships

The positional relationships between the fluorine atom, pyrrole ring, and carboxylic acid group significantly influence the compounds' properties:

-

Electronic Effects: The relative positions alter the electronic distribution across the molecule, affecting acidity, hydrogen bonding capabilities, and dipole moment.

-

Steric Considerations: The spatial arrangement impacts molecular conformation and potential binding interactions with biological targets.

-

Reactivity Patterns: Different substitution patterns lead to varied reactivity profiles, particularly in electrophilic and nucleophilic aromatic substitution reactions.

These structure-property relationships are valuable for rational design of new compounds with optimized properties for specific applications .

Research Findings and Future Directions

Current Research Status

Research on 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid remains relatively limited, with most information focused on its basic chemical identity and commercial availability. The compound appears primarily as a building block in chemical libraries and as a synthetic intermediate rather than a thoroughly investigated end product.

Knowledge Gaps

Several significant knowledge gaps exist regarding this compound:

-

Detailed Synthesis Protocols: Optimized, specific synthetic routes with experimental conditions

-

Crystal Structure Analysis: X-ray crystallographic data to confirm three-dimensional structure

-

Comprehensive Biological Evaluation: Systematic assessment of antimicrobial, anti-inflammatory, and other biological activities

-

Structure-Activity Relationships: Comparison with non-fluorinated analogs to elucidate the specific impact of fluorination

Future Research Directions

Based on the structural features and properties of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid, several promising research directions emerge:

-

Medicinal Chemistry Applications: Development as a scaffold for novel antibacterial, anti-inflammatory, or anticancer agents

-

Materials Science Exploration: Investigation of potential applications in conductive polymers, sensors, or other functional materials

-

Synthetic Methodology Development: Establishment of efficient, scalable synthetic routes to access this compound and related derivatives

-

Computational Studies: Quantum mechanical calculations to better understand electronic structure, reactivity, and potential interactions with biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume